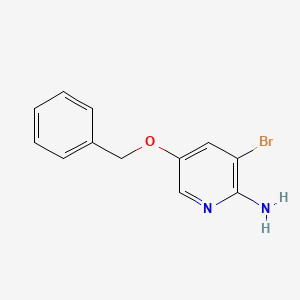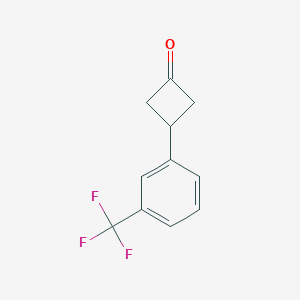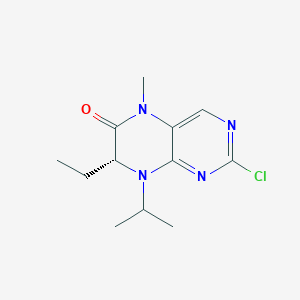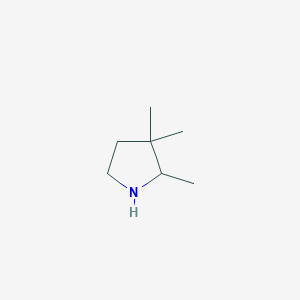
5-(Benzyloxy)-3-bromopyridin-2-amine
Overview
Description
“5-(Benzyloxy)-3-bromopyridin-2-amine” is likely a brominated derivative of pyridin-2-amine with a benzyloxy group at the 5-position . Pyridin-2-amine, also known as 2-aminopyridine, is a compound containing a pyridine ring, which is a six-membered aromatic heterocycle with five carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, similar compounds are often synthesized through condensation reactions . For instance, Schiff base ligands are obtained from the condensation reaction of aminophenol derivatives .Molecular Structure Analysis
The molecular structure of “5-(Benzyloxy)-3-bromopyridin-2-amine” would consist of a pyridine ring with an amine group at the 2-position, a bromine atom at the 3-position, and a benzyloxy group at the 5-position .Chemical Reactions Analysis
While specific reactions involving “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, benzyloxy and bromopyridin groups are known to participate in various chemical reactions. For instance, benzyloxy groups can undergo oxidation and reduction reactions , and bromopyridin groups can participate in Suzuki–Miyaura coupling reactions .Scientific Research Applications
Synthesis and Drug Discovery
One of the primary applications of "5-(Benzyloxy)-3-bromopyridin-2-amine" is in the field of synthetic chemistry, serving as an intermediate in the synthesis of complex molecules for drug discovery. For instance, the compound has been utilized in the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, a compound investigated for its potential in drug development due to its unique chemical structure that allows for further modification and exploration of pharmacological properties (Jie Li, Lingmei Lu, Wang-xing Shen, Jianqiang Shi, 2012). Additionally, its amination reactions catalyzed by palladium complexes have demonstrated high yields and chemoselectivity, suggesting its utility in selective synthesis processes (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Antimicrobial Applications
Research on substituted (E)-N-benzylidene-5-bromopyridin-2-amine compounds has revealed their antimicrobial potential. These compounds were synthesized from 5-bromo-2-aminopyridine and assessed for their antimicrobial activities, indicating the role of "5-(Benzyloxy)-3-bromopyridin-2-amine" derivatives in developing new antimicrobial agents (R. Senbagam, G. Vanangamudi, G. Thirunarayanan, 2016).
Material Science
The compound's derivatives have found applications in material science, particularly in the synthesis of water-soluble BODIPY derivatives for use as highly fluorescent probes in aqueous environments. This application underscores the versatility of "5-(Benzyloxy)-3-bromopyridin-2-amine" in facilitating the synthesis of compounds with significant potential in imaging and diagnostic applications (Lingling Li, Junyan Han, B. Nguyen, K. Burgess, 2008).
Chemical Interactions and Mechanisms
Further research has delved into the compound's role in elucidating chemical mechanisms, such as the examination of its intramolecular amination processes. This includes understanding the complex interactions and reactions that facilitate the synthesis of novel chemical entities, providing insights into the intricate nature of chemical synthesis and the potential for creating new molecules with desired properties (Kristof T. J. Loones, B. Maes, W. Herrebout, R. Dommisse, G. Lemiére, B. Veken, 2007).
Future Directions
While specific future directions for “5-(Benzyloxy)-3-bromopyridin-2-amine” are not available, research into similar compounds often involves the development of novel protease-cleavable linkers for selective drug delivery , and the design of multifunctional aldose reductase inhibitors capable of both selective ALR2 inhibition and antioxidant activity .
properties
IUPAC Name |
3-bromo-5-phenylmethoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-11-6-10(7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETOEVKYTOUGGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Benzyloxy)-3-bromopyridin-2-amine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1456856.png)
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
![3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B1456863.png)
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)





![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)



![1-[(2-Fluoro-5-iodophenyl)carbonyl]pyrrolidine](/img/structure/B1456879.png)